molecular formula C52H79F3N14O21 B14888005 N-Butyl-N,N',N'-trimethylsulfamide

N-Butyl-N,N',N'-trimethylsulfamide

Cat. No.: B14888005
M. Wt: 1293.3 g/mol
InChI Key: FUWCPONOOPHJPH-ZICCQVOWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a peptide with the molecular formula C50H78N14O19·C2HF3O2 and a molecular weight of 1293.27 . This compound is significant in the study of amyloid beta proteins, which are associated with neurodegenerative diseases such as Alzheimer’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Asn670,Leu671)-Amyloid beta/A4 Protein Precursor770 (667-676) trifluoroacetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: The final peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers.

Industrial Production Methods

Industrial production of peptides like (Asn670,Leu671)-Amyloid beta/A4 Protein Precursor770 (667-676) trifluoroacetate salt involves large-scale SPPS. Automated peptide synthesizers are used to enhance efficiency and reproducibility. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(Asn670,Leu671)-Amyloid beta/A4 Protein Precursor770 (667-676) trifluoroacetate salt can undergo various chemical reactions, including:

    Oxidation: This reaction can modify methionine residues within the peptide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Use of different amino acid derivatives during SPPS.

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids.

Scientific Research Applications

(Asn670,Leu671)-Amyloid beta/A4 Protein Precursor770 (667-676) trifluoroacetate salt is widely used in scientific research, particularly in the fields of:

    Chemistry: Studying peptide synthesis and modification techniques.

    Biology: Investigating the role of amyloid beta proteins in cellular processes.

    Medicine: Researching the mechanisms of neurodegenerative diseases like Alzheimer’s disease.

    Industry: Developing diagnostic tools and therapeutic agents targeting amyloid beta proteins.

Mechanism of Action

The compound exerts its effects by interacting with cellular receptors and enzymes involved in the formation and clearance of amyloid beta plaques. The molecular targets include:

    Amyloid precursor protein (APP): The peptide is derived from the cleavage of APP.

    Beta-secretase and gamma-secretase: Enzymes that process APP to produce amyloid beta peptides.

    Cellular pathways: Involvement in pathways related to neuroinflammation and synaptic function.

Comparison with Similar Compounds

Similar Compounds

    (Asn670,Leu671)-Amyloid beta/A4 Protein Precursor770 (667-676): Similar in structure but without the trifluoroacetate salt.

    Amyloid beta (1-42): A longer peptide fragment associated with Alzheimer’s disease.

    Amyloid beta (1-40): Another variant of the amyloid beta peptide.

Uniqueness

(Asn670,Leu671)-Amyloid beta/A4 Protein Precursor770 (667-676) trifluoroacetate salt is unique due to its specific sequence and the presence of the trifluoroacetate salt, which can influence its solubility and stability.

This detailed article provides a comprehensive overview of the compound MFCD03787947, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C52H79F3N14O21

Molecular Weight

1293.3 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C50H78N14O19.C2HF3O2/c1-23(2)18-31(60-47(80)33(20-35(52)66)63-48(81)39(24(3)4)64-43(76)29(14-16-37(69)70)58-41(74)27(51)22-65)45(78)62-34(21-38(71)72)44(77)56-25(5)40(73)57-28(13-15-36(67)68)42(75)61-32(19-26-10-7-6-8-11-26)46(79)59-30(49(82)83)12-9-17-55-50(53)54;3-2(4,5)1(6)7/h6-8,10-11,23-25,27-34,39,65H,9,12-22,51H2,1-5H3,(H2,52,66)(H,56,77)(H,57,73)(H,58,74)(H,59,79)(H,60,80)(H,61,75)(H,62,78)(H,63,81)(H,64,76)(H,67,68)(H,69,70)(H,71,72)(H,82,83)(H4,53,54,55);(H,6,7)/t25-,27-,28-,29-,30-,31-,32-,33-,34-,39-;/m0./s1

InChI Key

FUWCPONOOPHJPH-ZICCQVOWSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.